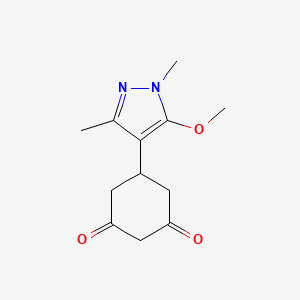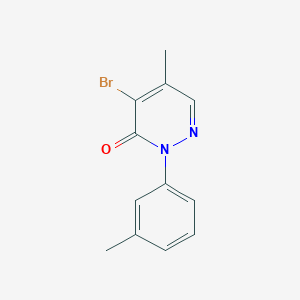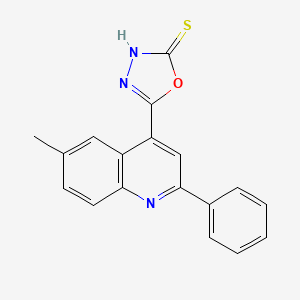
5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that features a quinoline and oxadiazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and oxadiazole rings in its structure imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of a suitable hydrazide with carbon disulfide in the presence of a base like potassium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic derivatives.
Substitution: Substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione
- 5-(6-Methylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione
- 5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole
Uniqueness
5-(6-Methyl-2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2(3H)-thione is unique due to the specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research.
Eigenschaften
CAS-Nummer |
90074-17-2 |
|---|---|
Molekularformel |
C18H13N3OS |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
5-(6-methyl-2-phenylquinolin-4-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C18H13N3OS/c1-11-7-8-15-13(9-11)14(17-20-21-18(23)22-17)10-16(19-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,21,23) |
InChI-Schlüssel |
WZUHWLKTGCXSKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C3=NNC(=S)O3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


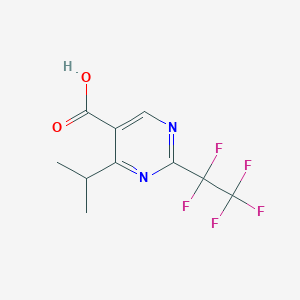
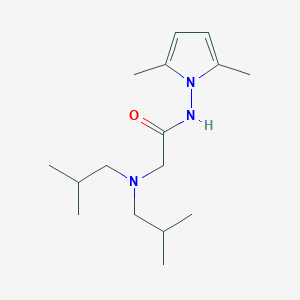
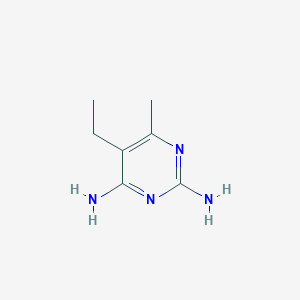
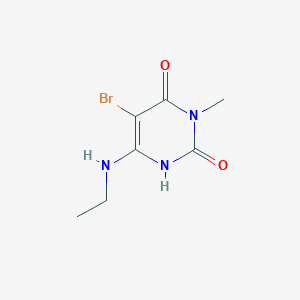
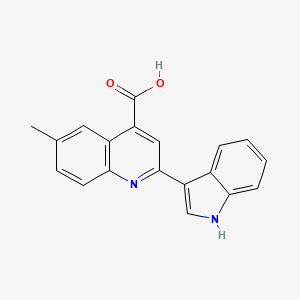

![3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B15214251.png)



